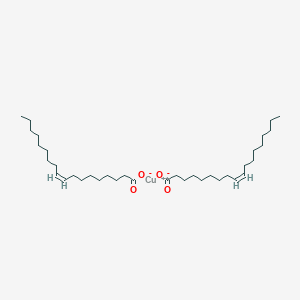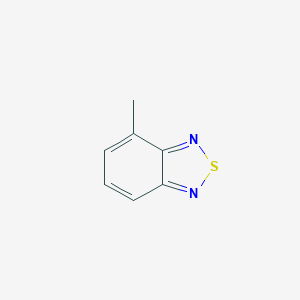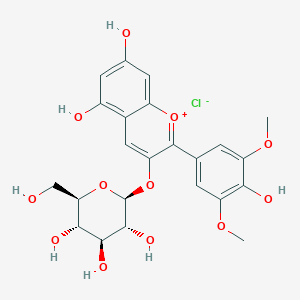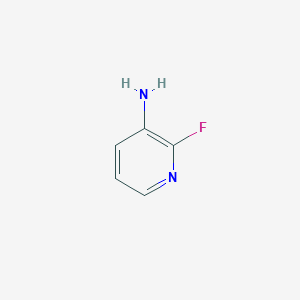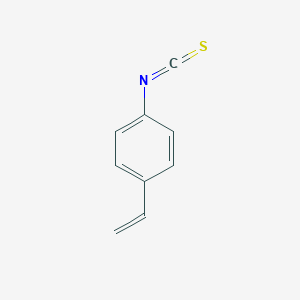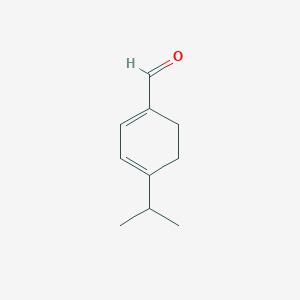
1,3-p-Menthadien-7-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-p-Menthadien-7-al is a natural compound found in various plants, including the essential oils of Eucalyptus globulus, Eucalyptus radiata, and Eucalyptus dives. This compound has been studied for its potential therapeutic effects, particularly in the field of medicine and pharmacology. In
Mechanism of Action
The mechanism of action of 1,3-p-Menthadien-7-al is not fully understood, but it is believed to work through various pathways. One study suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Another study suggested that it may work by inhibiting the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant properties, which may help protect cells from oxidative damage. It also has been found to possess analgesic properties, which may help alleviate pain. Additionally, it has been found to possess anti-inflammatory properties, which may help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-p-Menthadien-7-al in lab experiments is that it is a natural compound, which may make it a safer alternative to synthetic compounds. Additionally, it has been shown to possess various therapeutic properties, which may make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1,3-p-Menthadien-7-al. One area of research could be to further investigate its mechanism of action, which may help optimize its therapeutic potential. Another area of research could be to explore its potential use in treating other diseases, such as cancer and neurodegenerative diseases. Additionally, research could be done to investigate the safety and efficacy of this compound in humans.
Synthesis Methods
1,3-p-Menthadien-7-al can be synthesized through various methods, including chemical synthesis and isolation from natural sources. One of the most common methods for synthesizing this compound is through the oxidation of p-cymene using potassium permanganate and sulfuric acid.
Scientific Research Applications
1,3-p-Menthadien-7-al has been studied for its potential therapeutic effects, particularly in the field of medicine and pharmacology. Some studies have shown that this compound possesses anti-inflammatory, analgesic, and antioxidant properties. It has also been studied for its potential use in treating respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Properties
| 1197-15-5 | |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-propan-2-ylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
MKVBITWQDIIUMF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC1)C=O |
Canonical SMILES |
CC(C)C1=CC=C(CC1)C=O |
density |
0.961-0.965 (20°) |
| 1197-15-5 | |
physical_description |
Clear colourless liquid; Fatty spicy aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
synonyms |
1,3-p-menthadien-7-al |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


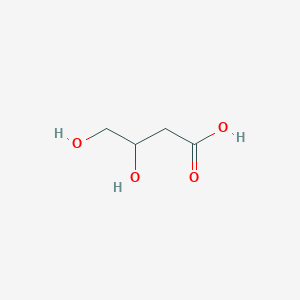
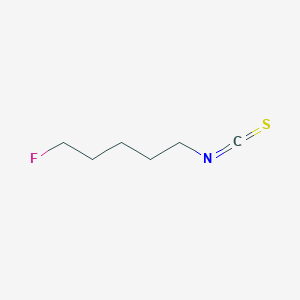
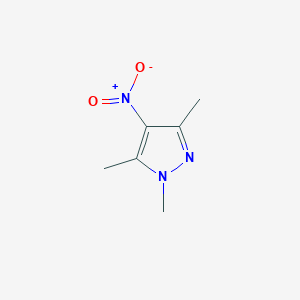
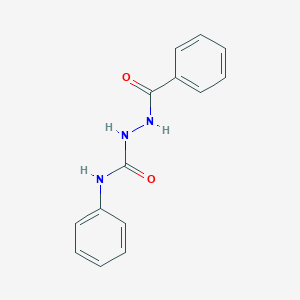
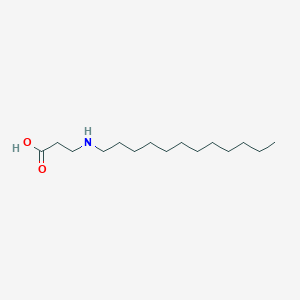
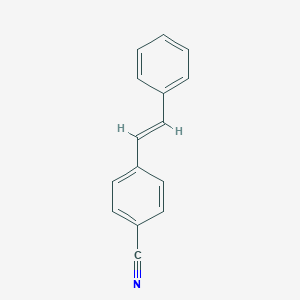
![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
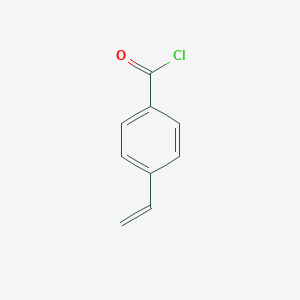
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)
